Iodonitrotetrazolium

Description

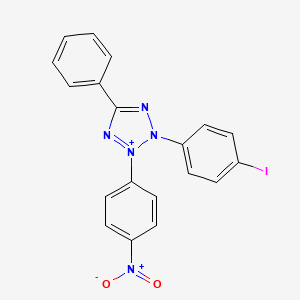

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H13IN5O2+ |

|---|---|

Molecular Weight |

470.2 g/mol |

IUPAC Name |

2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium |

InChI |

InChI=1S/C19H13IN5O2/c20-15-6-8-16(9-7-15)23-21-19(14-4-2-1-3-5-14)22-24(23)17-10-12-18(13-11-17)25(26)27/h1-13H/q+1 |

InChI Key |

YCMNFTXISHKEBZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)I |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)I |

Synonyms |

2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride iodonitrotetrazolium iodonitrotetrazolium violet |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Iodonitrotetrazolium Chloride (INT)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

Iodonitrotetrazolium chloride (INT) is a water-soluble tetrazolium salt that is widely utilized as a chromogenic indicator for reductase activity. Its application is prominent in cell viability and cytotoxicity assays. The core principle of these applications lies in the reduction of the pale yellow INT to a vibrant red/purple formazan product by cellular dehydrogenases, which are primarily active in metabolically viable cells. This formazan is insoluble in water and its formation can be quantified spectrophotometrically.

General Properties

| Property | Value | Reference |

| Synonyms | INT, p-Iodonitrotetrazolium Violet, 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride, NSC 27620 | [1][2] |

| CAS Number | 146-68-9 | |

| Molecular Formula | C₁₉H₁₃ClIN₅O₂ | [1] |

| Formula Weight | 505.7 g/mol | [1][3] |

| Appearance | White, dark yellow to dark orange crystalline solid/powder | [1][4] |

| Purity | ≥97% (TLC) | [4] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 238-250 °C (with decomposition) | [4] |

| UV/Vis Absorption Maximum (λmax) of INT | ~249 nm | [1][2] |

| UV/Vis Absorption Maximum (λmax) of Formazan | ~490-520 nm | [4] |

| Molar Extinction Coefficient (ε) of Formazan | ≥ 17,000 M⁻¹cm⁻¹ (in acetonitrile at 480-484 nm) |

Solubility

| Solvent | Solubility | Reference |

| Water | ~4 mg/mL (may require gentle heat and sonication) | |

| ~10 mg/mL | [4] | |

| Ethanol | ~8 mg/mL | |

| ~30 mg/mL | [2][4] | |

| Methanol | ~10 mg/mL | [4] |

| Methanol/Water (1:1, hot) | 50 mg/mL | [3] |

| Dimethyl sulfoxide (DMSO) | ~0.5 mg/mL | [1][2] |

| 83.33 mg/mL (may require ultrasound) | [5] | |

| 100 mg/mL (in fresh, moisture-free DMSO) | [6] | |

| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1][2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [1][2] |

| Ethylene glycol monomethyl ether | up to 30 mg/mL |

Stability and Storage

| Condition | Stability | Reference |

| Solid | Stable for at least 2 years when stored at +4°C. | [4] |

| Stable for at least 4 years when stored at -20°C. | [1] | |

| Aqueous Solutions | Stable for several weeks when stored at 2-8°C in the dark. It is not recommended to store aqueous solutions for more than one day. | [1] |

| Stock Solutions in Organic Solvents | Stable for up to 6 months at -80°C and up to 1 month at -20°C (sealed and protected from moisture). | [5] |

Handling Advice: Protect from light and moisture.[4]

Principle of INT-Based Assays

The utility of this compound chloride in biological assays is centered on its role as an electron acceptor. In viable, metabolically active cells, NAD(P)H-dependent cellular oxidoreductase enzymes, such as dehydrogenases, reduce the water-soluble INT. This reduction process converts the tetrazolium salt into a water-insoluble, red-colored formazan.[2][4] The intensity of the color, which can be quantified by measuring the absorbance, is directly proportional to the number of living, metabolically active cells.[7]

Experimental Protocols

Preparation of INT Stock Solution

-

Solvent Selection: Based on the required concentration and experimental compatibility, choose an appropriate solvent. For a highly concentrated stock, fresh, moisture-free DMSO is recommended. For direct use in aqueous buffers, PBS (pH 7.2) can be used, though solubility is lower.

-

Dissolution:

-

For organic stock: Weigh the desired amount of INT powder and dissolve it in the chosen organic solvent (e.g., DMSO) to the desired concentration (e.g., 10-50 mg/mL). If necessary, use an ultrasonic bath to aid dissolution.[5]

-

For aqueous stock: Dissolve INT in PBS (pH 7.2) to a concentration of up to 10 mg/mL. Gentle warming and vortexing may be required.

-

-

Sterilization: Filter-sterilize the INT solution through a 0.22 µm syringe filter into a sterile, light-protected container.

-

Storage: Store the stock solution in aliquots at -20°C or -80°C for long-term storage, protected from light.

INT Cell Viability Assay Protocol

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

-

Cells to be assayed

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

INT stock solution (e.g., 5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Incubator (37°C, 5% CO₂)

-

Microplate reader capable of measuring absorbance at ~490 nm.

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in a final volume of 100 µL of complete culture medium.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

-

-

Treatment:

-

After 24 hours, remove the medium and expose the cells to various concentrations of the test compound in 100 µL of fresh medium.

-

Include untreated cells as a negative control (vehicle control).

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

INT Incubation:

-

Following the treatment period, add 10-20 µL of the INT stock solution to each well (final concentration of approximately 0.5-1.0 mg/mL, or an optimal concentration of 0.8 mM).

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized for the specific cell line, as it depends on the metabolic activity of the cells.

-

-

Formazan Solubilization:

-

After the incubation with INT, the insoluble formazan crystals will be visible as red precipitates.

-

Carefully remove the medium containing INT.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

-

Pipette up and down several times to ensure complete dissolution of the formazan crystals. Alternatively, the plate can be placed on an orbital shaker for 15 minutes to facilitate solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength between 490 nm and 520 nm using a microplate reader.

-

Use the absorbance of the "medium only" wells as the background to subtract from all other readings.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

-

Visualizations

Chemical Transformation of INT

Caption: The reduction of this compound chloride (INT) to its formazan.

Experimental Workflow for INT Cell Viability Assay

Caption: A generalized workflow for a typical INT-based cell viability assay.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. INT (chemical) - Wikipedia [en.wikipedia.org]

- 4. This compound chloride - CAS-Number 146-68-9 - Order from Chemodex [chemodex.com]

- 5. Cell Viability Guide | How to Measure Cell Viability [promega.sg]

- 6. selleckchem.com [selleckchem.com]

- 7. What is the principle of cell viability assays? | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to the Synthesis and Purification of Iodonitrotetrazolium Chloride (INT)

For Researchers, Scientists, and Drug Development Professionals

Iodonitrotetrazolium chloride (INT), a crucial chromogenic indicator in cellular and microbiological assays, serves as a reliable marker for metabolic activity. Its synthesis and purification, while based on established principles of organic chemistry, require meticulous attention to detail to ensure a high-purity final product suitable for sensitive biological applications. This technical guide provides a comprehensive overview of the synthesis of INT, detailing the necessary experimental protocols and purification methods.

Core Synthesis Pathway

The synthesis of this compound chloride is a two-step process. The first step involves the formation of a formazan intermediate, specifically 1-(4-iodophenyl)-5-(4-nitrophenyl)-3-phenylformazan. This is followed by the oxidative cyclization of the formazan to yield the final tetrazolium salt.

Experimental Protocols

Step 1: Synthesis of 1-(4-iodophenyl)-5-(4-nitrophenyl)-3-phenylformazan (Formazan Intermediate)

The synthesis of the formazan intermediate is achieved through an azo coupling reaction between a diazonium salt and a hydrazone.

A. Preparation of Benzaldehyde p-nitrophenylhydrazone:

-

Reaction Setup: In a round-bottom flask, dissolve p-nitrophenylhydrazine in a suitable solvent such as ethanol.

-

Addition of Benzaldehyde: Add an equimolar amount of benzaldehyde to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the condensation reaction.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a colored precipitate.

-

Isolation and Purification: The resulting benzaldehyde p-nitrophenylhydrazone precipitate is collected by filtration, washed with cold ethanol to remove unreacted starting materials, and dried under vacuum.

B. Preparation of p-Iodophenyldiazonium Salt:

-

Reaction Setup: In a beaker, dissolve p-iodoaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the p-iodoaniline solution while maintaining the temperature between 0-5°C and stirring vigorously. The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

C. Azo Coupling to Form the Formazan:

-

Reaction Setup: In a separate flask, dissolve the prepared benzaldehyde p-nitrophenylhydrazone in a suitable solvent like pyridine or a basic aqueous-alcoholic solution, and cool it to 0-5°C.

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the hydrazone solution with constant stirring, while maintaining the temperature at 0-5°C. The pH of the reaction mixture should be kept alkaline to facilitate the coupling.

-

Isolation and Purification: The formazan product precipitates out of the solution as a deeply colored solid. It is then collected by filtration, washed thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol. The crude formazan can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 2: Oxidation of Formazan to this compound Chloride

The final step is the oxidative cyclization of the formazan to the tetrazolium ring. Various oxidizing agents can be employed for this transformation.

Method using N-Bromosuccinimide (NBS):

-

Reaction Setup: Suspend the purified formazan in a suitable solvent such as chloroform or acetonitrile in a round-bottom flask.

-

Addition of Oxidant: Add a slight excess of N-bromosuccinimide (NBS) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux with stirring. The progress of the reaction can be monitored by the color change, as the deep color of the formazan fades to the lighter yellow of the tetrazolium salt.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and filter off the succinimide byproduct. The filtrate, containing the crude INT, is then concentrated under reduced pressure. The resulting solid is the crude this compound chloride.

Purification of this compound Chloride

High purity of INT is critical for its reliable performance in biological assays. Recrystallization is the most common and effective method for purification.

Recrystallization Protocol:

-

Solvent Selection: A mixed solvent system, such as ethanol-water or ethanol-ether, is often effective. The crude INT should be soluble in the hot solvent and sparingly soluble in the cold solvent.

-

Procedure: Dissolve the crude INT in a minimum amount of the hot solvent mixture. If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution is heated for a short period.

-

Crystallization: Hot filter the solution to remove the charcoal and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified INT crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven at a moderate temperature.

An alternative purification method involves dissolving the crude INT in hot water, treating with charcoal, filtering, and then precipitating the pure product by the addition of concentrated hydrochloric acid.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound Chloride.

Table 1: Physicochemical Properties of this compound Chloride

| Property | Value |

| Molecular Formula | C₁₉H₁₃ClIN₅O₂ |

| Molecular Weight | 505.70 g/mol |

| Appearance | Light yellow to yellow crystalline powder |

| Melting Point | Typically in the range of 240-245 °C (with decomposition) |

| Solubility | Soluble in water and ethanol |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Step | Key Reactants | Solvent | Temperature (°C) | Typical Yield (%) |

| Formazan Synthesis | p-Iodophenyldiazonium salt, Benzaldehyde p-nitrophenylhydrazone | Pyridine/Water or Ethanol/Water | 0 - 5 | 70 - 85 |

| Oxidation to INT | Formazan, N-Bromosuccinimide | Chloroform or Acetonitrile | Reflux | 60 - 75 |

| Purification | Crude INT | Ethanol/Water | - | >98% purity |

Note: Yields are indicative and can vary based on reaction scale and experimental conditions.

Logical Relationships in Synthesis

The synthesis of INT is a sequential process where the purity of each intermediate directly impacts the quality of the final product.

This technical guide provides a foundational understanding of the synthesis and purification of this compound chloride. Researchers are encouraged to consult original literature and perform appropriate safety assessments before undertaking these procedures. The successful synthesis of high-purity INT is a critical first step for obtaining reliable and reproducible results in a wide range of biological and drug development applications.

Mechanism of Iodonitrotetrazolium Reduction by Dehydrogenases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodonitrotetrazolium (INT) chloride is a widely utilized chromogenic electron acceptor in cell viability and cytotoxicity assays. Its reduction to a colored formazan product serves as a reliable indicator of metabolic activity, primarily driven by dehydrogenase enzymes. This technical guide provides a comprehensive overview of the core mechanism underlying INT reduction by dehydrogenases. It delves into the electron transfer pathways, the key enzymes involved, their subcellular localization, and the kinetics of the reaction. Detailed experimental protocols for assessing dehydrogenase activity using INT are provided, along with a quantitative analysis of the process. This guide is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of the principles and methodologies for the effective application of INT-based assays.

Introduction

2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (INT) is a water-soluble tetrazolium salt that, upon reduction, forms an intensely colored, water-insoluble formazan.[1] This conversion is a hallmark of metabolically active cells and is predominantly catalyzed by a class of enzymes known as dehydrogenases.[2] Dehydrogenases play a pivotal role in cellular respiration and metabolism by catalyzing the oxidation of various substrates through the transfer of electrons to an acceptor molecule. In biological systems, these electrons are typically transferred to coenzymes such as nicotinamide adenine dinucleotide (NAD+) or flavin adenine dinucleotide (FAD). However, in in vitro assays, artificial electron acceptors like INT can intercept these electrons, leading to a measurable color change. The intensity of the formazan color is directly proportional to the dehydrogenase activity, providing a quantitative measure of cellular metabolic function.

The Core Mechanism of INT Reduction

The reduction of INT is a complex process involving multiple dehydrogenases and electron transfer pathways within the cell. The fundamental principle lies in the acceptance of electrons by the INT molecule, which acts as a terminal electron acceptor.

The Role of Dehydrogenases

Dehydrogenases are a broad class of oxidoreductases that facilitate the removal of hydrogen atoms (protons and electrons) from a substrate.[3] Key dehydrogenases implicated in INT reduction include:

-

Succinate Dehydrogenase (Complex II of the Electron Transport Chain): This enzyme is a major contributor to INT reduction and is located in the inner mitochondrial membrane. It oxidizes succinate to fumarate in the Krebs cycle and transfers electrons to the electron transport chain.[4]

-

NADH Dehydrogenase (Complex I of the Electron Transport Chain): Also known as NADH:ubiquinone oxidoreductase, this enzyme complex is a primary entry point for electrons from NADH into the respiratory chain and can contribute to INT reduction.[5][6]

-

Lactate Dehydrogenase (LDH): A cytoplasmic enzyme that catalyzes the interconversion of lactate and pyruvate, with concomitant conversion of NAD+ and NADH. Under certain conditions, LDH can contribute to INT reduction.[7][8][9]

-

Diaphorases: These are a group of flavin-containing enzymes that catalyze the oxidation of NADH or NADPH and can transfer electrons to various acceptors, including artificial dyes like INT.

Electron Transfer Pathway

The transfer of electrons from cellular substrates to INT can occur through several pathways, primarily converging on the mitochondrial electron transport chain (ETC) and cytoplasmic dehydrogenases.

A simplified model of the electron transfer pathway leading to INT reduction is as follows:

-

Substrate Oxidation: Dehydrogenases in metabolic pathways such as glycolysis and the Krebs cycle oxidize their respective substrates (e.g., glucose, succinate, lactate).

-

Coenzyme Reduction: During substrate oxidation, electrons are transferred to coenzymes, primarily NAD+ and FAD, reducing them to NADH and FADH2.

-

Electron Transfer to INT:

-

Mitochondrial Pathway: NADH and FADH2 donate their electrons to the mitochondrial electron transport chain. INT can intercept these electrons at various points, most notably from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase).

-

Cytoplasmic Pathway: Cytoplasmic dehydrogenases, such as lactate dehydrogenase, can directly or indirectly transfer electrons from NADH to INT. Diaphorases can also facilitate this transfer.

-

The use of specific inhibitors of the electron transport chain can help elucidate the primary sites of INT reduction. For instance, rotenone inhibits Complex I, while antimycin A inhibits Complex III.[10][11][12][13][14] The effect of these inhibitors on INT reduction can indicate the relative contribution of different ETC complexes.

Quantitative Analysis of INT Reduction

The quantitative measurement of INT reduction is crucial for its application in various assays. This involves understanding the kinetics of the enzymatic reaction and the spectrophotometric properties of the resulting formazan.

Enzyme Kinetics

The reduction of INT by dehydrogenases can be described by Michaelis-Menten kinetics.[15][16][17] The key parameters are:

-

Vmax (Maximum Velocity): The maximum rate of INT reduction under saturating substrate concentrations.

-

Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the dehydrogenase for INT.

While specific Km and Vmax values for INT reduction by various dehydrogenases are not extensively documented in readily available literature, they can be determined experimentally by measuring the reaction rate at different INT concentrations.

Table 1: Hypothetical Kinetic Parameters for INT Reduction by Dehydrogenases

| Dehydrogenase | Substrate | Km for INT (mM) | Vmax (µmol/min/mg protein) |

| Succinate Dehydrogenase | Succinate | Data not available | Data not available |

| NADH Dehydrogenase | NADH | Data not available | Data not available |

| Lactate Dehydrogenase | Lactate | Data not available | Data not available |

| Diaphorase | NADH | Data not available | Data not available |

Note: The values in this table are placeholders and need to be determined experimentally. The provided search results did not contain specific kinetic constants for INT as a substrate for these dehydrogenases.

Spectrophotometric Quantification of INT Formazan

The concentration of the produced INT formazan can be determined using spectrophotometry. The molar extinction coefficient of INT formazan is solvent-dependent. In alkaline dimethylformamide (DMF), the molar extinction coefficient (ε) at 644 nm is 84,000 M⁻¹cm⁻¹, and in 95% ethanol, the ε at 485 nm is 20,000 M⁻¹cm⁻¹.[2] In acetonitrile, the lambda max is between 480.0 to 484.0 nm with a molar extinction coefficient of at least 17,000 M⁻¹cm⁻¹.[18]

The concentration of formazan can be calculated using the Beer-Lambert law:

A = εbc

Where:

-

A is the absorbance

-

ε is the molar extinction coefficient

-

b is the path length of the cuvette (usually 1 cm)

-

c is the concentration of the formazan

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of INT reduction by dehydrogenases.

Protocol for Measuring Dehydrogenase Activity using INT in Cell Lysates

This protocol describes a general method for determining total dehydrogenase activity in cell lysates.

Materials:

-

Phosphate buffered saline (PBS), pH 7.4

-

Lysis buffer (e.g., RIPA buffer or a buffer containing 0.1% Triton X-100 in PBS)

-

INT solution (1 mg/mL in PBS, protected from light)

-

Substrate solution (e.g., 100 mM succinate or 10 mM NADH in PBS)

-

Solubilization buffer (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Lysis:

-

Culture cells to the desired confluency.

-

Wash cells with cold PBS.

-

Lyse the cells using the chosen lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cell extract.

-

-

Protein Quantification:

-

Dehydrogenase Assay:

-

In a 96-well plate, add a specific volume of cell lysate (e.g., 20 µL) to each well.

-

Add the substrate solution (e.g., 50 µL of succinate or NADH solution).

-

Add the INT solution (e.g., 50 µL).

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

-

Stop the reaction by adding the solubilization buffer (e.g., 100 µL).

-

Mix thoroughly to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance of the solution at the appropriate wavelength for the solvent used (e.g., 480-490 nm for many organic solvents).

-

-

Calculation:

-

Calculate the dehydrogenase activity, often expressed as the change in absorbance per minute per milligram of protein.

-

Protocol for Isolation of Mitochondria for Dehydrogenase Assays

This protocol allows for the specific investigation of mitochondrial dehydrogenase activity.[1][23][24][25][26]

Materials:

-

Mitochondrial isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA)

-

Dounce homogenizer

-

Centrifuge capable of reaching high speeds

-

Reagents for dehydrogenase assay as described in Protocol 4.1

Procedure:

-

Cell Harvesting and Homogenization:

-

Harvest cultured cells and wash with PBS.

-

Resuspend the cell pellet in ice-cold mitochondrial isolation buffer.

-

Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle to disrupt the plasma membrane while keeping mitochondria intact.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 7,000-10,000 x g for 10 minutes) to pellet the mitochondria.

-

Wash the mitochondrial pellet with isolation buffer and repeat the high-speed centrifugation.

-

-

Dehydrogenase Activity Measurement:

-

Resuspend the final mitochondrial pellet in an appropriate buffer.

-

Determine the protein concentration of the mitochondrial fraction.

-

Perform the INT dehydrogenase assay as described in Protocol 4.1, using the isolated mitochondria instead of whole-cell lysate.

-

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes.

General Mechanism of INT Reduction

Caption: General electron transfer pathway for INT reduction.

Experimental Workflow for Dehydrogenase Assay

Caption: Workflow for the INT-based dehydrogenase assay.

Conclusion

The reduction of this compound by dehydrogenases is a fundamental process in cellular metabolism that has been effectively harnessed for the quantitative assessment of cell viability and metabolic activity. This guide has detailed the core mechanisms, highlighting the roles of key dehydrogenases, the intricate electron transfer pathways, and the subcellular compartments involved. By providing detailed experimental protocols and a framework for quantitative analysis, this document serves as a valuable resource for researchers and professionals in the fields of life sciences and drug development. A thorough understanding of these principles is essential for the accurate interpretation of data from INT-based assays and for the development of novel therapeutic strategies targeting cellular metabolism. Further research to elucidate the specific kinetic parameters of INT reduction by individual dehydrogenases will enhance the precision and application of this versatile technique.

References

- 1. drexel.edu [drexel.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. INT-dehydrogenase activity test for assessing anaerobic biodegradability of organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic behaviour of succinate dehydrogenase of three fibre types in skeletal muscle. I. Effects of temperature and a competitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactome | Complex I oxidises NADH to NAD+, reduces CoQ to CoQH2 [reactome.org]

- 6. Respiratory complex I - Wikipedia [en.wikipedia.org]

- 7. A mechanistic kinetic description of lactate dehydrogenase elucidating cancer diagnosis and inhibitor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic analysis of the lactate-dehydrogenase-coupled reaction process and measurement of alanine transaminase by an integration strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. “Villains” Turning Good: Antimycin A and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of mitochondrial inhibitors on membrane currents in isolated neonatal rat carotid body type I cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to Use Respiratory Chain Inhibitors in Toxicology Studies—Whole-Cell Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Villains" Turning Good: Antimycin A and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 16. medschoolcoach.com [medschoolcoach.com]

- 17. orbit-online.net [orbit-online.net]

- 18. INT Formazan | 7781-49-9 | TCI AMERICA [tcichemicals.com]

- 19. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 20. kmdbioscience.com [kmdbioscience.com]

- 21. Bradford protein assay | Abcam [abcam.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. protocols.io [protocols.io]

- 24. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 26. agilent.com [agilent.com]

A Deep Dive into the Solubility of Iodonitrotetrazolium Formazan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of iodonitrotetrazolium (INT) formazan, the insoluble colored product formed from the reduction of the tetrazolium salt. Understanding these properties is critical for the successful application of INT in various cell viability, proliferation, and cytotoxicity assays. This document outlines quantitative solubility data, detailed experimental protocols for solubilization, and visual representations of key processes to aid in experimental design and execution.

Core Concepts: The Role of INT Formazan in Cellular Assays

This compound chloride (INT) is a water-soluble tetrazolium salt that, upon reduction by metabolically active cells, is converted into a water-insoluble, red-colored formazan.[1][2] This reduction is primarily mediated by dehydrogenase enzymes and is indicative of cellular respiratory activity.[2][3] The intensity of the resulting color, once the formazan crystals are solubilized, is directly proportional to the number of viable cells. Therefore, the accurate quantification of the formazan product is paramount, making the choice of an appropriate solubilizing agent a critical step in the experimental workflow.

Quantitative Solubility of INT Formazan

The solubility of INT formazan is highly dependent on the solvent used. It is notably insoluble in aqueous solutions, a characteristic that allows for its precipitation within and around viable cells.[4] For spectrophotometric quantification, these formazan crystals must be dissolved. The following tables summarize the quantitative solubility of INT formazan in various organic solvents based on available technical data.

Table 1: Solubility of this compound Formazan in Common Organic Solvents

| Solvent | Solubility | Appearance of Solution |

| Dimethylformamide (DMF) | 50 mg/mL[4][5] | Dark red[4] |

| Chloroform | 10 mg/mL[5] | Clear, dark violet[5] |

| 95% Ethanol | 7 mg/100 mL[4] | - |

| Acetone | 1 mg/mL[5] | - |

| Ethyl Acetate | Slightly soluble[4] | - |

| Water | Insoluble[4] | - |

Table 2: Solubility of the Precursor, this compound Chloride (INT)

It is also important to consider the solubility of the precursor tetrazolium salt, INT, for proper stock solution preparation.

| Solvent | Solubility |

| Ethanol | ~30 mg/mL[6] |

| PBS (pH 7.2) | ~10 mg/mL[6] |

| Water | 4 mg/mL (may require gentle heat and sonication) |

| Ethylene glycol monomethyl ether | Up to 30 mg/mL |

| DMSO | ~0.5 mg/mL[6] |

| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[6] |

Experimental Protocols for INT Formazan Solubilization

The choice of solubilization protocol can significantly impact the accuracy and reproducibility of an INT-based assay. Several common methods are employed, each with its own advantages and considerations.

Protocol 1: Dimethyl Sulfoxide (DMSO) Solubilization

DMSO is a widely used and effective solvent for formazan crystals.[7]

Methodology:

-

Following incubation with INT, carefully aspirate the culture medium from the wells without disturbing the adherent cells and the formazan crystals.

-

Add a sufficient volume of DMSO (typically 100-200 µL for a 96-well plate) to each well.[7][8][9][10]

-

To ensure complete dissolution of the formazan crystals, place the plate on an orbital shaker for 5-15 minutes, protected from light.[7] Gentle pipetting up and down can also aid in solubilization.

-

Measure the absorbance of the resulting solution using a spectrophotometer, typically at a wavelength of 490 nm to 570 nm.[1]

Protocol 2: Acidified Isopropanol Solubilization

Acidification of the solvent can enhance the solubility of formazan and stabilize the colored product.[11]

Methodology:

-

After the INT incubation period, carefully remove the culture medium.

-

Add an appropriate volume of acidified isopropanol (e.g., 0.04 N HCl in isopropanol) to each well.

-

Agitate the plate on a shaker for a few minutes until the formazan crystals are completely dissolved.

-

Read the absorbance at the appropriate wavelength.

Protocol 3: Sodium Dodecyl Sulfate (SDS) Solubilization

SDS, a detergent, can be used to lyse cells and solubilize the formazan crystals, often in a single step.[11]

Methodology:

-

Prepare a 10% SDS solution in 0.01 M HCl.[7]

-

Add an equal volume of the SDS solution to the culture medium containing the cells and formazan crystals (no prior removal of medium is necessary).

-

Incubate the plate for several hours (or overnight) at 37°C in a humidified atmosphere.[7]

-

Gently mix to ensure complete solubilization before reading the absorbance.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway of INT reduction and a typical experimental workflow for an INT-based cell viability assay.

Caption: Cellular reduction of INT to formazan by dehydrogenases.

Caption: Experimental workflow for an INT-based cell viability assay.

References

- 1. INT (chemical) - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound violet-formazan crystalline | 7781-49-9 [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay [agris.fao.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Properties of Iodonitrotetrazolium (INT) Formazan

For Researchers, Scientists, and Drug Development Professionals

Iodonitrotetrazolium (INT), a pale yellow tetrazolium salt, is a vital tool in cellular and microbiology research. Its utility lies in its ability to act as an artificial electron acceptor, which, upon reduction by metabolically active cells, transforms into a vividly colored, water-insoluble formazan product. This dramatic colorimetric shift forms the basis of numerous assays to quantify cell viability, proliferation, and cytotoxicity. This guide provides an in-depth overview of the spectral properties of INT formazan, experimental protocols for its use, and the biochemical principles underlying its application.

The Principle of INT Bio-Reduction

The core of INT-based assays is the enzymatic reduction of the tetrazolium salt to its corresponding formazan. In viable cells, this process is primarily carried out by dehydrogenase enzymes within the mitochondrial electron transport chain (ETC).[1] These enzymes transfer electrons from substrates like NADH and FADH₂ to INT. This reduction cleaves the tetrazolium ring, resulting in the formation of INT formazan, a red to purple crystalline product that is insoluble in aqueous media.[2][3][4] The intensity of the color produced is directly proportional to the metabolic activity and the number of viable cells in the sample.[5]

Figure 1: The bio-reduction of INT to its colored formazan.

Spectral Properties of INT and its Formazan

The functionality of INT as a viability indicator is defined by the distinct spectral differences between its oxidized (tetrazolium) and reduced (formazan) forms.

-

This compound (INT) Salt: The unreduced, water-soluble INT salt is a pale yellow powder. Its maximum UV absorption wavelength (λmax) is approximately 249 nm.[2][4]

-

INT Formazan: The reduced, water-insoluble formazan is a dark brown or reddish-purple crystalline powder.[6] Its primary utility comes from its strong absorbance in the visible spectrum, which is the basis for spectrophotometric quantification.

Absorbance Properties The absorption maximum (λmax) of INT formazan is highly dependent on the solvent used for its solubilization.[6] This is a critical consideration when designing experiments and interpreting data. After formation within cells, the insoluble formazan crystals must be dissolved in an organic solvent before the absorbance can be measured.

Fluorescence Properties INT formazan is primarily utilized for its colorimetric (absorbance) properties. Unlike other specialized tetrazolium salts, such as CTC (5-cyano-2,3-ditolyl tetrazolium chloride), INT formazan is not considered to be fluorescent and is not typically used in fluorescence-based assays.[7]

Data Presentation: Spectral Characteristics

The quantitative spectral data for INT formazan are summarized below. Researchers should select a measurement wavelength appropriate for the solvent used in their specific protocol.

| Property | Solvent | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Citation(s) |

| Absorption Maximum | General Range | 490 - 520 nm | Not Applicable | [2] |

| 95% Ethanol | 485 nm | 20,000 M⁻¹cm⁻¹ | [6] | |

| Alkaline Dimethylformamide | 644 nm | 84,000 M⁻¹cm⁻¹ | [6] | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Exceeds that of MTT formazan | [8] |

Note: Molar extinction coefficients reported as EmM have been converted to M⁻¹cm⁻¹ for consistency.

Experimental Protocols

A generalized protocol for an INT-based cell viability or cytotoxicity assay is outlined below. This protocol may require optimization based on cell type, experimental conditions, and specific research questions.

Figure 2: General workflow for an INT-based cell viability assay.

Detailed Methodology

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density and allow them to adhere and grow, typically for 24 hours.[9]

-

Treatment: Expose the cells to the desired concentrations of the test compound (e.g., a potential drug or toxin). Include appropriate controls, such as untreated cells (positive control for viability) and media-only wells (blank). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

INT Reagent Preparation: Prepare a stock solution of INT in a suitable solvent like water or phosphate-buffered saline (PBS). The final concentration used in assays typically ranges from 0.2 to 1.65 mM.[1] The solution should be protected from light.

-

Incubation with INT: After the treatment period, remove the treatment media and add the INT solution to each well, including controls. Incubate the plate for a period ranging from 30 minutes to 4 hours at 37°C.[1] This incubation time is critical and should be optimized to ensure sufficient formazan production without causing cytotoxicity from the INT reagent itself.

-

Formazan Solubilization: Since the formazan product is insoluble, a solubilization step is required.[10] Carefully remove the INT solution and add an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or a solution of 20% sodium dodecyl sulfate (SDS) in 50% dimethylformamide (DMF) to each well to dissolve the formazan crystals.[1][10] Mix gently on a plate shaker to ensure complete dissolution.

-

Spectrophotometric Measurement: Measure the absorbance of each well using a microplate reader. The measurement wavelength should correspond to the λmax of the formazan in the chosen solvent (e.g., ~490-520 nm).[2] It is also recommended to measure absorbance at a reference wavelength (e.g., 630 nm or 690 nm) to subtract background signals from cell debris or other artifacts.[10][11]

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Cell viability is typically expressed as a percentage relative to the untreated control cells. A decrease in absorbance indicates a reduction in metabolic activity and, consequently, a loss of cell viability.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound chloride - CAS-Number 146-68-9 - Order from Chemodex [chemodex.com]

- 3. INT (chemical) - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Detection of Microbial Contamination in Nanomaterials Using LAL, rFC and Cell-Based Assays: Implications for Nanotoxicological Hazard Assessment | MDPI [mdpi.com]

- 10. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Absorbance-Based Assay for Cell Health and Proliferation | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to the Chemical Stability of Iodonitrotetrazolium Chloride (INT) Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability of Iodonitrotetrazolium chloride (INT) solutions, a critical reagent in various colorimetric assays for assessing cellular metabolic activity and enzyme function. Understanding the factors that influence the stability of INT is paramount for ensuring the accuracy, reproducibility, and reliability of experimental results. This document details the storage conditions, degradation factors, and recommended handling procedures for INT solutions, supported by available data and generalized experimental protocols for stability assessment.

Introduction to this compound Chloride (INT)

This compound chloride, a water-soluble tetrazolium salt, serves as an electron acceptor in biological systems.[1] Its primary application lies in the measurement of dehydrogenase activity, where it is reduced by metabolically active cells or specific enzymes to a water-insoluble, red-colored formazan dye.[2][3] The intensity of the color produced is directly proportional to the enzymatic activity, allowing for quantitative analysis. Given its role as a key indicator, the chemical integrity of the INT solution is crucial for the validity of such assays.

The Core Reaction: Reduction of INT to Formazan

The utility of INT in metabolic and enzymatic assays is based on its reduction to a colored formazan product. This reaction involves the cleavage of the tetrazolium ring and the formation of a highly conjugated molecule that absorbs light in the visible spectrum. The unreduced, pale yellow INT solution has a maximum absorption wavelength (λmax) of approximately 248-249 nm, while the resulting red formazan has a λmax in the range of 490-520 nm.[3][4] This significant spectral shift allows for easy spectrophotometric quantification.

The reduction is most commonly driven by NAD(P)H-dependent cellular oxidoreductases, such as succinate dehydrogenase, within the mitochondrial electron transport chain of viable cells.[1] However, non-enzymatic reduction can also occur in the presence of reducing agents or exposure to light.

Factors Influencing the Stability of INT Solutions

The stability of INT in solution is influenced by several environmental factors, including temperature, light, pH, and the choice of solvent. Proper control of these factors is essential to prevent premature degradation of the reagent.

3.1 Temperature

Temperature is a critical factor in the stability of chemical compounds. Elevated temperatures can accelerate degradation reactions, leading to a loss of reagent activity. For INT, both the solid compound and its solutions have specific temperature requirements for storage to ensure long-term stability.

3.2 Light (Photostability)

This compound chloride is known to be sensitive to light.[3][5] Exposure to light, particularly UV radiation, can lead to photodegradation. Therefore, it is imperative to store both the solid reagent and its solutions in the dark or in amber-colored containers to minimize light-induced decomposition.

3.3 pH

3.4 Solvent

The choice of solvent plays a crucial role in both the solubility and stability of INT. While INT is soluble in water, its stability in aqueous solutions is limited. Organic solvents, such as dimethyl sulfoxide (DMSO) and ethanol, are often used to prepare stock solutions, which exhibit greater stability, particularly when stored at low temperatures.[2][4]

3.5 Moisture

The solid, powdered form of this compound chloride is hygroscopic and should be protected from moisture to prevent degradation.[2][3] It is recommended to store the solid reagent in a tightly sealed container in a dry environment.

Quantitative Stability Data

While extensive kinetic studies on the degradation of INT are not widely published, the following tables summarize the recommended storage conditions and stability information derived from manufacturer data sheets and other technical resources.

Table 1: Stability of Solid this compound Chloride

| Storage Temperature | Recommended Duration | Notes |

| +4°C | At least 2 years[3] | Protect from light and moisture.[3] |

| -20°C | At least 4 years[4] | Protect from light and moisture. |

Table 2: Stability of this compound Chloride Solutions

| Solvent | Storage Temperature | Recommended Duration | Notes |

| Aqueous Solution | +2°C to +8°C | Several weeks (in the dark)[1] | Not recommended for storage longer than one day.[8] |

| DMSO (Stock Solution) | -20°C | 1 month[2][9] | Aliquot to avoid repeated freeze-thaw cycles.[2] |

| DMSO (Stock Solution) | -80°C | 6 months[2] | Aliquot to avoid repeated freeze-thaw cycles.[2] |

| Ethanol | Not specified | Not specified | - |

Experimental Protocols for Stability Assessment

For researchers wishing to perform their own stability studies on INT solutions, the following generalized protocol, based on standard principles of chemical stability testing, can be adapted.

5.1 Objective

To evaluate the chemical stability of an this compound chloride (INT) solution under various storage conditions (temperature, light exposure, and pH) over a defined period.

5.2 Materials and Reagents

-

This compound chloride (INT), high purity

-

Solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, DMSO)

-

Buffers for pH studies (e.g., citrate, phosphate, borate)

-

Spectrophotometer

-

Calibrated pH meter

-

Incubators or environmental chambers set to desired temperatures

-

Light source for photostability testing (or ambient laboratory light)

-

Amber and clear vials

-

Aluminum foil

5.3 Experimental Workflow

The following diagram illustrates a typical workflow for a stability study of an INT solution.

5.4 Detailed Procedure

-

Preparation of INT Solutions:

-

Prepare a concentrated stock solution of INT in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution to the desired final concentration in the test solvents or buffers (e.g., water, PBS at pH 4, 7, and 9).

-

-

Storage Conditions:

-

Aliquot the prepared INT solutions into both clear and amber vials. For the photostability study, wrap the "dark" condition vials in aluminum foil.

-

Place the vials in incubators or environmental chambers maintained at the selected temperatures (e.g., 4°C, 25°C, and an accelerated condition of 40°C).

-

For the photostability assessment, expose one set of vials to a controlled light source or ambient laboratory light, while keeping the corresponding control set in the dark at the same temperature.

-

-

Sampling and Analysis:

-

At each designated time point (e.g., 0, 24, 48 hours, 1 week, 2 weeks, 1 month), withdraw a vial from each storage condition.

-

Allow the sample to equilibrate to room temperature.

-

Measure the absorbance of the INT solution at its λmax (approximately 248 nm) using a spectrophotometer. Use the corresponding solvent or buffer as a blank.

-

-

Data Analysis:

-

Calculate the percentage of remaining INT at each time point relative to the initial concentration (T=0).

-

Plot the percentage of remaining INT versus time for each storage condition.

-

If sufficient data points are collected, the degradation kinetics (e.g., rate constant and half-life) can be determined by fitting the data to an appropriate kinetic model (e.g., zero-order or first-order).

-

Summary and Recommendations

The chemical stability of this compound chloride solutions is a critical parameter for ensuring the reliability of assays that depend on this reagent. Based on the available data, the following recommendations are provided:

-

Solid Storage: Store solid INT at +4°C or -20°C in a tightly sealed container, protected from light and moisture.[3][4]

-

Stock Solutions: For long-term storage, prepare concentrated stock solutions in high-quality, anhydrous DMSO and store in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][9]

-

Aqueous Solutions: Prepare aqueous working solutions fresh on the day of use. If short-term storage is necessary, keep the solution at 2-8°C in the dark for no longer than 24 hours.[1][8]

-

pH: When preparing aqueous solutions, use a buffer system to maintain a neutral pH (around 7.2-7.4) to minimize the risk of hydrolysis.

-

Light Protection: At all stages of preparation and storage, protect INT solutions from light by using amber vials or by wrapping containers in aluminum foil.

By adhering to these guidelines, researchers can minimize the degradation of this compound chloride and ensure the integrity and reproducibility of their experimental results.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound chloride - CAS-Number 146-68-9 - Order from Chemodex [chemodex.com]

- 4. caymanchem.com [caymanchem.com]

- 5. goldbio.com [goldbio.com]

- 6. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

History and development of tetrazolium salts in research

An In-depth Technical Guide to Tetrazolium Salts in Research: History, Development, and Application

Introduction

For decades, the assessment of cell viability, proliferation, and cytotoxicity has been a cornerstone of biological research, drug discovery, and toxicology.[1] Central to these measurements are tetrazolium salts, a class of chemical compounds that have become indispensable tools in the modern laboratory.[2][3][4] These initially colorless or pale-yellow compounds are biochemically reduced by metabolically active cells into intensely colored formazan products.[3][5][6][7] The amount of formazan produced, which can be quantified spectrophotometrically, is directly proportional to the number of viable cells.[8] This guide provides a comprehensive overview of the history, chemical principles, and practical applications of the most common tetrazolium salts used in research today.

History and Evolution

The use of tetrazolium salts in cell biology began as an alternative to cumbersome and hazardous methods like radioactive thymidine incorporation.[9] The evolution of these salts can be categorized into distinct generations, each developed to overcome the limitations of its predecessor.

First Generation: MTT The landscape of cell viability assessment was revolutionized in 1983 by Tim Mosmann's introduction of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] MTT is a yellow, positively charged tetrazole that readily penetrates viable eukaryotic cells.[10][11] Inside the cell, mitochondrial dehydrogenases, such as succinate dehydrogenase, and other NAD(P)H-dependent oxidoreductases reduce the MTT tetrazolium ring.[5] This reduction converts the yellow MTT into a purple, water-insoluble formazan product.[7][12] To be quantified, these formazan crystals must be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or acidified isopropanol.[10][12] While groundbreaking, the requirement for this solubilization step is a significant drawback of the MTT assay.

Second Generation: XTT, MTS To address the limitations of MTT, the next generation of tetrazolium salts was developed to produce water-soluble formazan products, thereby eliminating the need for the solubilization step.[12] XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) are negatively charged compounds that are largely cell-impermeable.[6] Their reduction occurs at the cell surface or is facilitated by intermediate electron carriers, such as phenazine methosulfate (PMS), which transfer electrons from the cytoplasm to the extracellular tetrazolium salt.[6][13][14]

Third Generation: WSTs (WST-1, WST-8) The development of Water-Soluble Tetrazolium salts (WSTs) further refined the assay by improving stability and sensitivity.[15] WST-1 and WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) are also reduced extracellularly with the help of an electron carrier to produce a highly water-soluble formazan.[4][8][16] The WST-8 assay, often known as the Cell Counting Kit-8 (CCK-8) assay, is particularly noted for its high stability, wider linear range, and lower cytotoxicity compared to earlier reagents, making it suitable for longer incubation times.[8][15][17]

Mechanism of Action

The fundamental principle of all tetrazolium-based assays is the enzymatic reduction of the tetrazolium salt to a colored formazan product. This reaction is dependent on the activity of NAD(P)H-dependent cellular oxidoreductase enzymes.[2][5][12] In viable, metabolically active cells, there is a continuous production of NADH and NADPH by glycolysis and the citric acid cycle. These reducing equivalents are the electron donors for the reduction of the tetrazolium salt. Therefore, the amount of formazan produced is a direct indicator of the metabolic activity of the cell population, which serves as a proxy for cell viability.[18][19]

Caption: General mechanism of tetrazolium salt reduction by cellular enzymes.

Comparison of Common Tetrazolium Salts

The choice of tetrazolium salt depends on the specific experimental requirements, such as the desired sensitivity, endpoint, and cell type. The key properties of the most widely used salts are summarized below.

| Property | MTT | XTT | MTS | WST-8 (CCK-8) |

| Full Name | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt |

| Formazan Solubility | Water-insoluble | Water-soluble | Water-soluble | Highly water-soluble |

| Requires Solubilization | Yes (e.g., DMSO, isopropanol) | No | No | No |

| Absorbance Peak | ~570 nm (with reference at >630 nm)[5][13] | ~450 nm | ~490-500 nm[6] | ~450-460 nm[8][20] |

| Cell Permeability | Permeable | Impermeable (requires electron carrier) | Impermeable (requires electron carrier) | Impermeable (requires electron carrier) |

| Cytotoxicity | Higher | Lower | Lower | Very Low[17] |

| Stability | Low | Moderate | Moderate | High[15] |

Experimental Protocols & Workflow

While specific details may vary based on the cell line and experimental goals, the general workflows for tetrazolium assays are standardized. Below are detailed protocols for the foundational MTT assay and the more modern WST-8 assay.

Caption: General workflow for tetrazolium-based cell viability assays.

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability using MTT.

Materials:

-

96-well flat-bottom sterile microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

-

Phosphate-Buffered Saline (PBS), sterile

-

Solubilization solution (e.g., DMSO, or 0.04 M HCl in isopropanol)

-

Cell culture medium appropriate for the cell line

-

Multi-channel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Reagent Preparation:

-

MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[1][6] Vortex until fully dissolved. Sterilize the solution by passing it through a 0.2 µm filter.[6] Store in light-protected aliquots at -20°C.[1]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[5] Include wells with medium only for background control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach.

-

Treatment: Add various concentrations of the test compound to the appropriate wells. Include untreated control wells.

-

Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

Add MTT Reagent: After the exposure period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[5]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

-

Incubation & Reading: Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance within 1 hour at 570 nm. A reference wavelength of >630 nm can be used to subtract background absorbance.

Protocol 2: WST-8 (CCK-8) Cell Viability Assay

This protocol offers a more streamlined approach with fewer steps.

Materials:

-

96-well flat-bottom sterile microplates

-

WST-8/CCK-8 Reagent (typically provided as a ready-to-use solution)

-

Cell culture medium

-

Multi-channel pipette

-

Microplate reader capable of measuring absorbance at 450-460 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 µL of culture medium.

-

Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treatment: Add the test compound at various concentrations to the wells.

-

Exposure: Incubate for the desired exposure period.

-

Add WST-8 Reagent: Add 10 µL of the WST-8 solution directly to each well.[4][8][20]

-

Color Development: Incubate the plate for 1-4 hours at 37°C.[8][20] The incubation time can be optimized based on the cell type and density.

-

Absorbance Measurement: Gently mix the plate on an orbital shaker for one minute to ensure homogeneous color distribution.[16][21] Measure the absorbance at 450 nm.[8]

Application in Signaling Pathway Analysis

Tetrazolium assays are endpoint measurements of metabolic activity, which is the culmination of numerous cellular signaling pathways that regulate growth, proliferation, and survival. For example, growth factors can activate pathways like the Ras-MAPK or PI3K-Akt cascades, which promote metabolic processes required for cell division. By measuring the change in metabolic activity, researchers can infer the effect of drugs or genetic modifications on these upstream signaling events.

Caption: Signaling pathways leading to metabolic activity measured by tetrazolium assays.

Conclusion

From the pioneering MTT assay to the highly stable and sensitive WST reagents, tetrazolium salts have fundamentally shaped modern cell biology. Their continuous development has provided researchers with progressively simpler, faster, and more reliable tools to quantify cellular health. Understanding the principles, advantages, and limitations of each generation of these vital reagents allows scientists and drug development professionals to select the most appropriate assay for their needs, ensuring the generation of accurate and reproducible data in the critical fields of toxicology, pharmacology, and biomedical research.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. biocompare.com [biocompare.com]

- 3. Tetrazolium salt: Significance and symbolism [wisdomlib.org]

- 4. himedialabs.com [himedialabs.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. broadpharm.com [broadpharm.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Is Your MTT Assay the Right Choice? [promega.com]

- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. MTT assay - Wikipedia [en.wikipedia.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]

- 16. 101.200.202.226 [101.200.202.226]

- 17. What are the differences between MTT and WST assays? | AAT Bioquest [aatbio.com]

- 18. Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin | Springer Nature Experiments [experiments.springernature.com]

- 19. MTT-micro cultured tetrazolium assay: Significance and symbolism [wisdomlib.org]

- 20. abcam.com [abcam.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to Iodonitrotetrazolium Chloride (INT) for Cellular Metabolism and Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodonitrotetrazolium chloride (INT), CAS number 146-68-9, is a pivotal water-soluble tetrazolium salt employed extensively in cellular biology and toxicology to assess metabolic activity and cell viability.[1][2] This guide provides a comprehensive overview of INT, including its physicochemical properties, the underlying biochemical mechanism of action, and detailed experimental protocols for its application in both adherent and suspension cell cultures. The reduction of the pale yellow INT tetrazolium salt by metabolically active cells, primarily through the action of dehydrogenases, results in the formation of a vividly colored, water-insoluble formazan product.[2][3] The intensity of this color change, quantifiable via spectrophotometry, serves as a robust indicator of cellular health and is a cornerstone of cytotoxicity and drug screening assays.[3] This document offers structured data presentation, in-depth methodologies, and visual diagrams to facilitate the effective implementation of the INT assay in a research and development setting.

Core Properties of this compound Chloride

A thorough understanding of the physicochemical properties of INT is crucial for its proper handling, storage, and application in experimental settings.

Chemical and Physical Data

| Property | Value | References |

| CAS Number | 146-68-9 | [3][4][5][6] |

| Molecular Formula | C₁₉H₁₃ClIN₅O₂ | [3] |

| Molecular Weight | 505.70 g/mol | [3] |

| Appearance | White to light yellow or dark orange crystalline powder | [4] |

| Melting Point | 240-250 °C (with decomposition) | [4] |

| Storage | Store at -20°C to +8°C, protected from light and moisture. | [3] |

| Synonyms | p-Iodonitrotetrazolium Violet, INT, 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride | [3][4][6] |

Solubility Data

| Solvent | Solubility | References |

| Water | Soluble up to 10 mg/mL (in PBS, pH 7.2) | [3] |

| Ethanol | Approximately 30 mg/mL | [3] |

| Dimethyl Sulfoxide (DMSO) | Approximately 0.5 mg/mL | [3] |

| Methanol/Water (1:1) | 50 mg/mL (hot) |

Spectral Data

| Compound | Maximum Absorbance (λmax) | References |

| This compound Chloride (INT) | ~249 nm | [3] |

| INT-Formazan (Reduced Form) | ~490 nm | [1] |

Mechanism of Action: The Basis of the INT Assay

The utility of INT as a viability indicator lies in its ability to act as an artificial electron acceptor. In viable, metabolically active cells, INT is reduced by cellular enzymes, primarily NAD(P)H-dependent dehydrogenases, which are integral components of the mitochondrial respiratory chain and other cellular metabolic pathways. This reduction cleaves the tetrazolium ring, resulting in the formation of a water-insoluble, red-purple crystalline product known as formazan. The accumulation of this formazan product is directly proportional to the number of metabolically active cells.

References

- 1. INT (chemical) - Wikipedia [en.wikipedia.org]

- 2. A simple and rapid method for optical visualization and quantification of bacteria on textiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound chloride, for cell culture, 98%+ 146-68-9 India [ottokemi.com]

- 5. This compound chloride, CAS No. 146-68-9 | A to Z | Chemicals | Carl ROTH - Netherlands [carlroth.com]

- 6. This compound chloride | CAS 146-68-9 | BIOpHORETICS™ [biophoretics.com]

Iodonitrotetrazolium Chloride: A Technical Guide to its Molecular Structure and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodonitrotetrazolium chloride (INT) is a tetrazolium salt that serves as a crucial tool in a variety of biological assays, primarily for the determination of cellular metabolic activity. Its utility stems from its ability to be reduced by metabolically active cells, yielding a intensely colored formazan product. This reduction is largely mediated by dehydrogenase enzymes within the electron transport chain. This technical guide provides an in-depth overview of the molecular structure, chemical properties, and applications of this compound chloride, with a focus on its use in cell viability and cytotoxicity assays. Detailed experimental protocols and visualizations are provided to facilitate its practical implementation in a laboratory setting.

Molecular Structure and Chemical Properties

This compound chloride, systematically named 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride, is a heterocyclic organic compound.[1][2][3] The core of the molecule is a tetrazolium ring, a five-membered aromatic ring containing four nitrogen atoms. This positively charged ring is substituted with three phenyl groups at positions 2, 3, and 5. Specifically, the substituent at position 2 is a 4-iodophenyl group, the one at position 3 is a 4-nitrophenyl group, and a phenyl group is at position 5. The positive charge of the tetrazolium ring is balanced by a chloride anion.[1][3]

The presence of the nitro group and the iodine atom significantly influences the electrochemical properties of the molecule, making it an efficient electron acceptor.[1][4] Upon reduction, the tetrazolium ring is cleaved, resulting in the formation of a highly colored, water-insoluble formazan.[1][5][6]

Chemical and Physical Data

| Property | Value | References |

| Chemical Formula | C₁₉H₁₃ClIN₅O₂ | [1][3] |

| Molecular Weight | 505.70 g/mol | [1][2][3] |

| CAS Number | 146-68-9 | [1][7] |

| Appearance | Slightly yellow powder | [1] |

| Melting Point | 240 °C (decomposes) | [2][3] |

| Absorbance Maximum (λmax) of INT | ~248 nm | [7] |

| Absorbance Maximum (λmax) of Formazan | ~490-520 nm | [7] |

Solubility

| Solvent | Solubility | References |

| Water | 4 mg/mL (gentle heat and sonication may be necessary) | [8] |

| Ethanol | Up to 8 mg/mL | [8] |

| Methanol:Water (1:1) | 50 mg/mL (hot) | [2] |

| Ethylene glycol monomethyl ether | Up to 30 mg/mL | [8] |

| Dimethyl sulfoxide (DMSO) | Soluble | [9][10] |

Mechanism of Action in Cellular Assays

The primary application of this compound chloride is in assessing cellular viability and metabolic activity.[7][11] This is based on the principle that viable, metabolically active cells maintain a reducing intracellular environment. Specifically, dehydrogenase enzymes, which are integral components of cellular respiration and other metabolic pathways, transfer electrons from substrates to electron acceptors.[1][4][11]

INT acts as an artificial electron acceptor, readily penetrating the cell membrane due to its lipophilic cationic nature.[9][10] Within the cell, particularly at the mitochondrial electron transport chain, INT intercepts electrons from dehydrogenases, such as succinate dehydrogenase.[1][2] This reduction process converts the water-soluble, pale yellow INT into a water-insoluble, vibrant red or purple formazan product.[1][5][7] The intensity of the color produced is directly proportional to the number of viable cells and their metabolic rate.[6]

The resulting formazan crystals are insoluble in aqueous solutions and accumulate within the cells.[6][8] To quantify the amount of formazan, and thus the cellular activity, the crystals are typically solubilized using an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, and the absorbance of the resulting colored solution is measured spectrophotometrically.[8]

Experimental Protocols

The following sections provide generalized protocols for the use of this compound chloride in cell viability assays for both mammalian and bacterial cells. It is important to note that optimal conditions, such as incubation times and INT concentration, may vary depending on the cell type and experimental conditions and should be empirically determined.

INT Assay for Mammalian Cell Viability

This protocol is analogous to the widely used MTT and MTS assays.

Materials:

-

This compound chloride (INT) solution (e.g., 5 mg/mL in sterile PBS, filter-sterilized)

-

Mammalian cells in culture

-

96-well cell culture plates

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed mammalian cells into a 96-well plate at a desired density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in a final volume of 100 µL of culture medium per well. Include wells with medium only as a background control.

-

Cell Treatment: Incubate the cells for the desired period to allow for attachment and growth. If testing the cytotoxicity of a compound, add the compound at various concentrations to the appropriate wells and incubate for the desired exposure time.

-

Addition of INT Reagent: Following the treatment period, add 10-20 µL of the INT solution to each well, including the background control wells.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 2-4 hours. The incubation time should be sufficient to allow for the development of a measurable color change.

-

Solubilization of Formazan: After incubation, add 100 µL of the solubilization solution to each well.

-

Incubation for Solubilization: Incubate the plate for an additional 1-4 hours at 37°C, or overnight at room temperature, protected from light, to ensure complete solubilization of the formazan crystals. Gentle mixing on an orbital shaker can facilitate this process.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 490 nm and 520 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the background control wells from the absorbance of all other wells. The resulting absorbance values are proportional to the number of viable cells.

INT Assay for Bacterial Viability

Materials:

-

This compound chloride (INT) solution (e.g., 2 mg/mL in sterile water or PBS, filter-sterilized)

-

Bacterial culture

-

Sterile culture medium or buffer (e.g., PBS)

-

Microcentrifuge tubes or 96-well plates

-

Solubilization solvent (e.g., DMSO or ethanol)

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Suspension: Prepare a suspension of the bacteria to be tested in a suitable medium or buffer.

-

Incubation with INT: Add the INT solution to the bacterial suspension to a final concentration of 0.1-0.2 mg/mL.

-

Incubation: Incubate the mixture at the optimal growth temperature for the bacteria for a period ranging from 30 minutes to several hours. The incubation should be carried out in the dark to prevent photochemical reactions.

-

Termination of Reaction (Optional): The reaction can be stopped by adding a fixative, such as formalin.

-

Collection of Formazan: Centrifuge the suspension to pellet the cells containing the formazan crystals.

-

Solubilization: Discard the supernatant and add a known volume of a solubilizing solvent (e.g., DMSO or ethanol) to the pellet. Vortex thoroughly to ensure complete dissolution of the formazan.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength between 490 nm and 520 nm.

-

Data Analysis: The absorbance is directly proportional to the number of metabolically active bacteria. A standard curve can be generated by correlating absorbance values with known bacterial cell numbers (e.g., determined by plate counting).

Visualizations

Signaling Pathway of INT Reduction

The following diagram illustrates the general mechanism of this compound chloride reduction by dehydrogenase enzymes within the cellular metabolic pathways, primarily the electron transport chain.

Caption: Dehydrogenase-mediated reduction of this compound chloride.

Experimental Workflow for INT Cell Viability Assay

This diagram outlines the key steps involved in performing a typical INT-based cell viability assay.

Caption: Experimental workflow for the INT cell viability assay.

Conclusion